Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-
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Overview
Description
Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- typically involves the condensation of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Condensation: It can participate in condensation reactions with other carbonyl compounds to form larger, more complex molecules
Scientific Research Applications
Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and infections.
Industry: The compound is used in the development of new materials with specific properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to participate in various biochemical reactions, such as enzyme inhibition and receptor binding. These interactions can modulate cellular processes and lead to the desired biological effects .
Comparison with Similar Compounds
Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- can be compared with other thiazole derivatives, such as:
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
- 1-(4,5-dihydro-2-thiazolyl)ethanone
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of the naphtho[1,2-d]thiazole moiety and the phenyl group in ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- contributes to its distinct properties and applications .
Properties
CAS No. |
35976-48-8 |
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Molecular Formula |
C21H17NOS |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C21H17NOS/c1-2-22-20(14-18(23)16-9-4-3-5-10-16)24-19-13-12-15-8-6-7-11-17(15)21(19)22/h3-14H,2H2,1H3/b20-14- |
InChI Key |
GQYDZBRCPSLDOG-ZHZULCJRSA-N |
Isomeric SMILES |
CCN1/C(=C/C(=O)C2=CC=CC=C2)/SC3=C1C4=CC=CC=C4C=C3 |
Canonical SMILES |
CCN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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